

utilizing p-nitrophenol acetate hydrolysis to assay carbonic anhydrase esterase activity

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 7

Cat. No.: B12409086

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Materials and Reagents

- Carbonic Anhydrase (e.g., bovine erythrocyte CA)
- p-Nitrophenyl acetate (pNPA)
- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- Dimethyl sulfoxide (DMSO) or acetonitrile for dissolving pNPA
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplates or cuvettes
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents

- Tris-HCl Buffer (50 mM, pH 7.5): Prepare a solution of Tris base and adjust the pH to 7.5 with HCl.
- Carbonic Anhydrase Stock Solution: Dissolve carbonic anhydrase in Tris-HCl buffer to a desired stock concentration (e.g., 1 mg/mL). Store on ice. Further dilutions should be made in the assay buffer.

- p-Nitrophenyl Acetate (pNPA) Stock Solution (20 mM): Dissolve pNPA in DMSO or acetonitrile.^[1] This stock solution should be prepared fresh. Due to the instability of pNPA in aqueous solutions, it is crucial to prepare the working solution immediately before use.^[2]

Enzyme Activity Assay

The following protocol is for a 96-well microplate format. The volumes can be scaled up for use in cuvettes.

- Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:
 - 160 μ L of Tris-HCl buffer (50 mM, pH 7.5)
 - 20 μ L of the carbonic anhydrase solution (diluted in assay buffer to the desired concentration).
 - For the blank (no-enzyme control), add 20 μ L of assay buffer instead of the enzyme solution. This is essential to correct for the spontaneous hydrolysis of pNPA.^[2]
- Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction: Add 20 μ L of 20 mM pNPA stock solution to each well to start the reaction. The final pNPA concentration will be 2 mM.
- Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader. The rate of the reaction should be linear during the initial phase.

Data Analysis

- Correct for Spontaneous Hydrolysis: Subtract the rate of the blank (no-enzyme control) from the rate of the enzyme-catalyzed reaction.
- Calculate the Rate of Reaction: Determine the initial velocity (V_0) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot ($\Delta\text{Abs}/\Delta t$).

- Calculate Enzyme Activity: The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitrophenol at 405 nm (approximately $18,000 \text{ M}^{-1}\text{cm}^{-1}$ at pH 7.5), c is the concentration, and l is the path length of the cuvette or well. The enzyme activity can then be expressed in units such as $\mu\text{mol}/\text{min}$ or U/mg of protein.

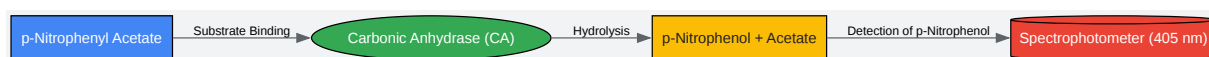
Data Presentation

The esterase activity of carbonic anhydrase can be characterized by determining its kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_{max}). This is achieved by measuring the initial reaction rates at various pNPA concentrations.

pNPA Concentration (mM)	Initial Velocity ($\Delta\text{Abs}/\text{min}$) - No Enzyme	Initial Velocity ($\Delta\text{Abs}/\text{min}$) - With Enzyme	Corrected Initial Velocity ($\Delta\text{Abs}/\text{min}$)
0.25	0.005	0.055	0.050
0.5	0.006	0.100	0.094
1.0	0.008	0.170	0.162
2.0	0.010	0.250	0.240
4.0	0.012	0.350	0.338
8.0	0.015	0.450	0.435

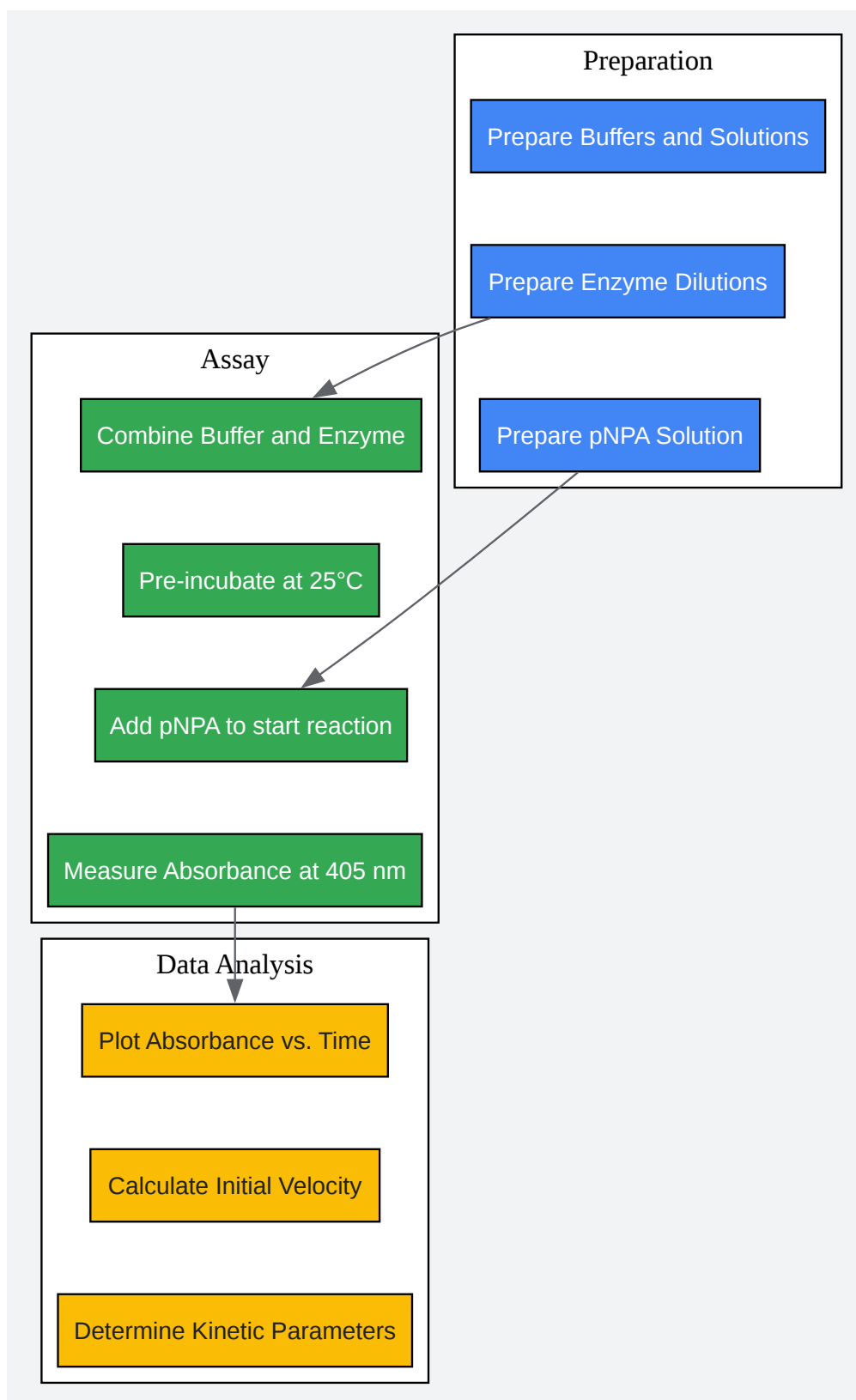
These data can then be plotted (e.g., using a Lineweaver-Burk plot) to determine the K_m and V_{max} values for the carbonic anhydrase esterase activity.

Visualizations



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Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.



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Caption: Workflow for the carbonic anhydrase esterase activity assay.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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